molecular formula C14H20N2O2S B5674842 2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5674842
M. Wt: 280.39 g/mol
InChI Key: SAUXIXVUDGVVFI-UHFFFAOYSA-N
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Description

2-[(3-Methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with a molecular formula of C14H20N2O2S It is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amide Group: The amide group can be introduced by reacting the benzothiophene derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-[(3-Methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-[(3-Methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-[(3-Methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 2-[(3-Methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Comparison: The uniqueness of this compound lies in its specific amide functional group and the presence of the benzothiophene ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural features.

Properties

IUPAC Name

2-(3-methylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-8(2)7-11(17)16-14-12(13(15)18)9-5-3-4-6-10(9)19-14/h8H,3-7H2,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUXIXVUDGVVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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